molecular formula C16H15ClOS B1360561 3-(3-Chlorophenyl)-4'-thiomethylpropiophenone CAS No. 898762-50-0

3-(3-Chlorophenyl)-4'-thiomethylpropiophenone

Cat. No. B1360561
M. Wt: 290.8 g/mol
InChI Key: SZNZIQNVOAFILW-UHFFFAOYSA-N
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Description

The compound “3-(3-Chlorophenyl)-4’-thiomethylpropiophenone” likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a chlorine atom attached, a thiomethyl group (a sulfur atom bonded to a methyl group), and a propiophenone group (a three-carbon chain attached to a phenyl group and a carbonyl group). The exact properties of this compound would depend on the specific arrangement of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve reactions that can introduce the thiomethyl and propiophenone groups to the phenyl ring. This could potentially involve Grignard reactions, Friedel-Crafts acylation, or other types of organic chemistry reactions .


Molecular Structure Analysis

The molecular structure would be determined by the specific arrangement of the groups mentioned above. The presence of the phenyl rings could result in a planar structure, while the propiophenone group could introduce some degree of non-planarity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The phenyl ring could undergo electrophilic aromatic substitution reactions, while the carbonyl group in the propiophenone group could undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the phenyl rings and the propiophenone group could potentially result in a relatively high degree of stability and low reactivity .

Scientific Research Applications

Electrochemical Applications

  • Electrochromic Polymers

    Derivatives of ethylenedioxythiophene, related to 3-(3-Chlorophenyl)-4'-thiomethylpropiophenone, have been synthesized and utilized in electrochromic polymers. These polymers display electrochromic properties, changing color upon oxidation and reduction, potentially useful in electronic displays and smart windows (Sankaran & Reynolds, 1997).

  • Electro-oxidation Studies

    Chlorophenols, similar to 3-(3-Chlorophenyl)-4'-thiomethylpropiophenone, have been studied for their electrochemical behavior, which is significant for environmental applications like pollutant degradation in water treatment processes (Pigani et al., 2007).

Material Synthesis

  • Polymer Synthesis: Novel polythiophenes with azobenzene units have been synthesized from thiophene derivatives. These materials could be relevant to 3-(3-Chlorophenyl)-4'-thiomethylpropiophenone due to their shared thiophene backbone, important for optoelectronic applications (Tapia et al., 2010).

Photocatalysis

  • Photocatalytic Activity: Studies on indium phthalocyanines, related to chlorophenyl compounds, have shown photocatalytic activity in degrading pollutants like bisphenol A and 4-chlorophenol. This suggests potential photocatalytic applications for similar chlorophenyl derivatives (Osifeko & Nyokong, 2017).

Synthetic Chemistry

  • Precursor in Synthetic Chemistry: Research into the synthesis of various chemical compounds, such as 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, involves using precursors that may be structurally related to 3-(3-Chlorophenyl)-4'-thiomethylpropiophenone. These studies are vital for developing new synthetic routes and chemicals (Chou & Tsai, 1991).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it shows promising properties, it could be studied for use in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

3-(3-chlorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClOS/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-4,6-9,11H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNZIQNVOAFILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644423
Record name 3-(3-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-4'-thiomethylpropiophenone

CAS RN

898762-50-0
Record name 3-(3-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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